Potassium trans-1-decenyltrifluoroborate
Overview
Description
Potassium trans-1-decenyltrifluoroborate is an organoboron compound with the molecular formula C10H19BF3K. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trans-1-decenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of trans-1-decenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired trifluoroborate salt after purification.
Another method involves the hydroboration of 1-decyne followed by treatment with potassium fluoride and boron trifluoride. This method also yields this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for larger batches. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are carefully controlled to maintain the integrity of the product, and advanced purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Potassium trans-1-decenyltrifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Substitution: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura reactions.
Boronic Acids and Esters: From oxidation reactions.
Substituted Alkenes: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, potassium trans-1-decenyltrifluoroborate is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. This makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine
In biological and medical research, this compound is used to synthesize biologically active molecules. Its ability to form stable carbon-carbon bonds makes it a key reagent in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials that require precise molecular architecture. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which potassium trans-1-decenyltrifluoroborate exerts its effects primarily involves its role as a reagent in cross-coupling reactions. In Suzuki-Miyaura reactions, the compound undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoroborate group enhances the stability and reactivity of the intermediate species, facilitating efficient bond formation.
Comparison with Similar Compounds
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium allyltrifluoroborate
Uniqueness
Compared to other trifluoroborates, potassium trans-1-decenyltrifluoroborate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in reactions where steric hindrance and hydrophobic interactions play a crucial role. Its stability and ease of handling also make it a preferred choice in various synthetic applications.
Properties
IUPAC Name |
potassium;[(E)-dec-1-enyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h9-10H,2-8H2,1H3;/q-1;+1/b10-9+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPMLIRYZHTWRI-RRABGKBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CCCCCCCCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/CCCCCCCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635404 | |
Record name | Potassium [(1E)-dec-1-en-1-yl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479678-72-3 | |
Record name | Potassium [(1E)-dec-1-en-1-yl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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